4-Methoxysalicylamide

Description

Historical Context and Evolution of Salicylamide (B354443) Research

The journey of salicylamide research is fundamentally linked to the broader history of salicylic (B10762653) acid and its derivatives, which began with the use of willow bark for pain and fever relief. The parent compound of the class, salicylamide (2-hydroxybenzamide), was developed as an amide derivative of salicylic acid. nih.gov Early research on salicylamide established its properties and compared its efficacy to other analgesics like aspirin. nih.gov Over time, scientific focus expanded from these initial applications to using salicylamide as a model for studying drug-membrane interactions and exploring new therapeutic possibilities. nih.gov

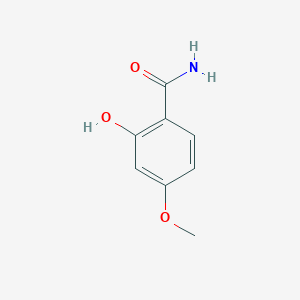

Within this evolving landscape, researchers began to synthesize and investigate a wide array of salicylamide derivatives to understand structure-activity relationships and to develop novel compounds with specific biological activities. The introduction of various substituents onto the salicylamide core allowed for the fine-tuning of chemical properties and biological effects. 4-Methoxysalicylamide (2-hydroxy-4-methoxybenzamide) is one such derivative, distinguished by the addition of a methoxy (B1213986) group at the C4 position of the benzene (B151609) ring. This modification, along with others, paved the way for its use as a building block in the synthesis of more complex molecules, moving the research focus from the properties of the single molecule to its potential as a foundational structure, or scaffold, for drug discovery.

Significance of this compound as a Core Chemical Scaffold in Scientific Inquiry

In medicinal chemistry, a "scaffold" is a core molecular framework upon which a variety of chemical groups can be attached to create a library of related compounds. u-tokyo.ac.jp This scaffold-based approach is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify new bioactive molecules. nih.gov The this compound structure, and its immediate precursor 4-methoxysalicylic acid, is recognized as a valuable scaffold in this process. nih.govchemsrc.com

The utility of the this compound scaffold lies in its combination of functional groups—the hydroxyl, amide, and methoxy groups—which can be modified or used as anchor points for building larger, more complex molecules. nih.gov Researchers leverage this scaffold to design and synthesize novel derivatives with the aim of targeting specific biological pathways or receptors. The core structure provides the essential geometry for interaction with biological targets, while the appended chemical groups can be varied to optimize potency, selectivity, and other pharmacological properties. This strategy has been employed to develop compounds for a range of potential therapeutic applications. For example, derivatives of the closely related 6-methoxysalicylamides have been synthesized to explore their potential as neuroleptic agents that block dopamine (B1211576) receptors. nih.gov

| Derivative Class | Starting Scaffold | Intended Biological Target/Application | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) derivatives | 4-Methoxysalicylic acid | Immunosuppressive agents (PI3Kγ inhibition) | nih.govresearchgate.net |

| Substituted 6-methoxysalicylamides | 6-Methoxysalicylic acid | Neuroleptic agents (Dopamine receptor antagonists) | nih.govacs.org |

| Thiourea derivatives | 4-Methylsalicylic acid** | Alkaline phosphatase inhibitors | nih.gov |

| N-[(1-ethyl-2-pyrrolidinyl)methyl] substituted salicylamides | Substituted 2-hydroxy-6-methoxybenzamides | Antipsychotic agents (Dopamine antagonists) | acs.org |

*Note: These studies use a positional isomer (6-methoxy) but illustrate the utility of the methoxysalicylamide scaffold in neuroleptic drug discovery.

**Note: This study uses a 4-methyl substituted scaffold, demonstrating the broader use of substituted salicylates in synthesizing enzyme inhibitors.

Overview of Research Trajectories Involving this compound

The this compound core structure has been the starting point for several distinct lines of scientific investigation, aiming to discover compounds with novel biological activities. Key research trajectories include the development of potential immunosuppressive, neuroleptic, and antimicrobial agents.

Immunosuppressive Agents: A significant area of research has focused on synthesizing derivatives of 4-methoxysalicylic acid as potential immunosuppressive agents. In one study, a series of 1,3,4-oxadiazole derivatives were created from 4-methoxysalicylic acid. nih.govresearchgate.net These compounds were evaluated for their ability to suppress the activity of immune cells. One derivative, compound 6z, demonstrated notable biological activity against lymph node cells and was found to exert its immunosuppressive effect by inducing apoptosis (programmed cell death) in activated T-lymphocytes. nih.govresearchgate.net The study identified the enzyme PI3Kγ as a probable target for this activity. nih.gov

Neuroleptic Agents: Research into substituted salicylamides has yielded compounds with potential as neuroleptic (antipsychotic) agents. Studies on 3- and 3,5-disubstituted 6-methoxysalicylamides (positional isomers of this compound) have been particularly fruitful. These derivatives, which feature an N-[(1-ethyl-2-pyrrolidinyl)methyl] side chain, were found to be potent blockers of dopamine D2 receptors. nih.govacs.org Certain compounds in this series showed a desirable separation between the dose required to inhibit hyperactivity and the dose that blocks stereotypy in animal models, a characteristic sought after in the development of atypical antipsychotics. acs.org One such compound, Raclopride, was selected for further clinical investigation as a potential treatment for schizophrenia. acs.org This line of research underscores the importance of the methoxysalicylamide core in designing molecules that interact with central nervous system targets. nih.govacs.org

Antimicrobial Agents: The antimicrobial potential of compounds related to this compound has also been explored. A study investigating 4-methoxysalicylaldehyde, a closely related compound, and its derivatives demonstrated antimicrobial activities against several foodborne bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Salmonella typhimurium. chemsrc.com The results indicated that 4-methoxysalicylaldehyde was a potent antimicrobial agent among the derivatives tested, suggesting that this chemical structure represents a promising natural alternative for antimicrobial applications. chemsrc.com

| Research Area | Compound/Derivative Class | Key Research Finding | Reference |

|---|---|---|---|

| Immunosuppression | 1,3,4-Oxadiazole derivative (6z) from 4-methoxysalicylic acid | Showed potent activity against lymph node cells (IC50=0.31 μM for PI3Kγ) and induced apoptosis in activated T-cells. | nih.govresearchgate.net |

| Neuroleptics | Raclopride (a substituted 6-methoxysalicylamide) | Acted as a potent dopamine antagonist and was selected for clinical trials as a potential antipsychotic agent. | acs.org |

| Antimicrobials | 4-Methoxysalicylaldehyde | Exhibited significant antimicrobial activity against various foodborne bacteria, with MIC values ranging from 30.1–67.3 μg/mL. | chemsrc.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYRZPCPWKCINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406680 | |

| Record name | 4-Methoxysalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6745-77-3 | |

| Record name | 4-Methoxysalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxysalicylamide

Established Synthetic Pathways for 4-Methoxysalicylamide (e.g., from 4-Methoxysalicylic Acid)

The synthesis typically proceeds through the activation of the carboxyl group of 4-methoxysalicylic acid to make it more susceptible to nucleophilic attack by an amine. A common approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. This can be achieved by treating 4-methoxysalicylic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ammonia (B1221849) (NH₃) to form the primary amide, this compound.

Alternatively, direct coupling methods can be employed. These methods utilize coupling agents to facilitate the reaction between the carboxylic acid and an amine source in a single step, avoiding the isolation of the highly reactive acid chloride.

A related patent describes a high-yield method for preparing salicylamides in general, which involves reacting a C4 or higher alkyl ester of the corresponding salicylic (B10762653) acid with an amine in alcohol. googleapis.com This process is noted to have a significantly shorter cycle time compared to using lower alkyl esters. googleapis.com For instance, the synthesis of 4-methoxysalicylic acid itself can be achieved by the methylation of 2,4-dihydroxybenzoic acid, where careful control of the stoichiometry of the methylating agent is crucial to prevent the undesired methylation of the 2-hydroxyl group. google.com

Novel Approaches and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis and modification of salicylamides, including this compound. These strategies offer improvements in yield, selectivity, and process efficiency.

Alkylation Processes for Salicylamides via Dicarboxylate Intermediates

A novel strategy for preparing alkylated salicylamides involves the use of a dicarboxylate intermediate. google.comgoogle.comgoogle.com This method provides a pathway to introduce alkyl chains onto the salicylamide (B354443) scaffold. The process begins with a protected and activated salicylamide, which is then alkylated at the nitrogen atom of the amide group using a dicarboxylate alkylating agent. google.com This reaction forms a protected and activated dicarboxylated salicylamide intermediate. google.com

The alkylation reaction is typically performed in the presence of a suitable base. googleapis.comgoogle.com The choice of base is critical for the reaction's success, with several options available. Following the alkylation, the protecting and activating groups are removed. googleapis.comgoogle.com An optional hydrolysis step can also be performed. google.comgoogle.com Finally, a decarboxylation step removes the terminal carboxylate moiety from the alkyl chain, yielding the desired alkylated salicylamide. googleapis.comgoogle.comgoogle.com This multi-step process allows for controlled alkylation and has been shown to drastically reduce the cycle time for preparing certain alkylated salicylamides. googleapis.com

| Parameter | Description | Source |

|---|---|---|

| Starting Material | Protected/Activated Salicylamide | google.com |

| Alkylating Agent | Dicarboxylate alkylating agent | google.com, google.com |

| Key Intermediate | Protected and activated dicarboxylated salicylamide | google.com |

| Bases Used | Pyridine, picoline, tetramethylguanidine, triethylamine, diisopropylethylamine, sodium or potassium bicarbonate, sodium or potassium carbonate | google.com, google.com, googleapis.com |

| Molar Ratio (Salicylamide:Alkylating Agent) | Ranges from 1:1 to 1:0.5, preferably 1:0.99 to 1:0.8 | google.com, google.com |

| Post-Alkylation Steps | 1. Deprotection and deactivation 2. Optional hydrolysis 3. Decarboxylation | google.com, google.com, googleapis.com |

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential tools in the synthesis of complex molecules like derivatives of this compound. jocpr.comorganic-chemistry.org They function as temporary masks for reactive functional groups, preventing them from participating in unwanted side reactions during a chemical transformation. jocpr.compressbooks.pub In the context of this compound, the key reactive sites that might require protection are the phenolic hydroxyl group and the amide N-H group.

The choice of a protecting group is governed by several factors, including its ease of installation and removal, and its stability under the specific reaction conditions. jocpr.comorganic-chemistry.org For the phenolic hydroxyl group, common protecting groups include ethers (e.g., benzyl (B1604629) ether) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). youtube.com For the amide nitrogen, protection might be necessary if subsequent reactions are intended to occur elsewhere on the molecule. Carbamates, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), are common protecting groups for amines and amides. organic-chemistry.org

For example, during the alkylation via a dicarboxylate intermediate, the salicylamide is described as being "protected and activated". google.com This implies the use of protecting groups (R⁵) on the hydroxyl functionality and activating groups (R⁶) on the amide nitrogen to facilitate the desired reaction. google.com The use of an orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, allows for selective deprotection and reaction at specific sites within the molecule. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mit.eduvapourtec.comepa.gov Applying these principles to the synthesis of this compound and its derivatives involves several key considerations.

One of the core tenets of green chemistry is maximizing atom economy, which means designing syntheses where the maximum proportion of starting materials ends up in the final product. mit.edursc.org Catalytic reactions are preferred over those using stoichiometric reagents because catalysts are used in small amounts and can facilitate a reaction multiple times. mit.edu For instance, developing catalytic methods for amidation that avoid the use of stoichiometric coupling agents or the formation of acid chlorides would be a significant green advancement. unimi.it

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. nsf.gov Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. mit.edu Research into performing amide bond formation in water or in aqueous nanomicelles demonstrates a move towards more sustainable reaction media. nsf.gov Furthermore, avoiding the use of protecting groups, if possible, aligns with green chemistry principles as it eliminates the additional steps of protection and deprotection, which consume reagents and generate waste. mit.edu Alternative energy sources, such as microwave or ultrasonic irradiation, can also be employed to reduce energy consumption and potentially shorten reaction times. mit.edunih.gov

Derivatization Strategies for this compound Analogues

Derivatization is the chemical modification of a compound to produce a new compound with different properties. sigmaaldrich.comspectroscopyonline.com Starting from the this compound core, various analogues can be synthesized by targeting the amide functional group for modification.

Amide Bond Formation and N-Substitution Reactions

The amide group of this compound is a key handle for derivatization. While amides are the least reactive of the common carboxylic acid derivatives, they can undergo specific transformations. libretexts.orglibretexts.org One major class of derivatization involves N-substitution, where a substituent is introduced onto the amide nitrogen.

To achieve N-substitution, the amide proton must first be removed by a base to generate an amidate anion. This anion can then act as a nucleophile, reacting with an electrophile (such as an alkyl halide) to form an N-substituted amide. This approach allows for the introduction of a wide variety of alkyl or aryl groups onto the nitrogen atom, leading to a library of this compound analogues.

Alternatively, new amide bonds can be formed to create more complex structures. For example, the phenolic hydroxyl group of this compound could be acylated, or the entire molecule could be used as a building block in a larger synthetic sequence. The synthesis of new amides from amines and carboxylic acids is a cornerstone of medicinal chemistry, often relying on a plethora of coupling agents to facilitate the reaction. unimi.it These same principles can be applied to build upon the this compound scaffold. Reduction of the amide group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) offers another derivatization pathway, converting the amide into an amine, which can then undergo a different set of chemical reactions. libretexts.orglibretexts.org

| Reaction Type | Description | Key Reagents/Conditions | Resulting Functional Group | Source |

|---|---|---|---|---|

| N-Alkylation | Introduction of an alkyl group onto the amide nitrogen. | Base (e.g., NaH), Alkyl Halide (R-X) | N-Substituted Amide | libretexts.org |

| Hydrolysis | Conversion of the amide back to a carboxylic acid. | Aqueous acid or base with heating | Carboxylic Acid | libretexts.org, libretexts.org |

| Reduction | Conversion of the amide carbonyl to a methylene (B1212753) group. | Lithium Aluminum Hydride (LiAlH₄) | Amine | libretexts.org, libretexts.org |

| Dehydration (Primary Amides) | Conversion of a primary amide to a nitrile. | Thionyl Chloride (SOCl₂) | Nitrile | libretexts.org |

Aromatic Ring Functionalization (e.g., Halogenation, Alkylation)

Functionalization of the benzene (B151609) ring of this compound is a key strategy for creating new analogues. The existing electron-donating hydroxyl and methoxy (B1213986) groups strongly influence the regioselectivity of these transformations, primarily directing incoming electrophiles to the ortho and para positions relative to themselves.

Halogenation: Halogenation introduces one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring, typically through electrophilic aromatic substitution. wikipedia.org The reactivity of the halogens decreases down the group, from fluorine to iodine. mt.comlibretexts.org For activated rings like that in this compound, this reaction can often proceed under mild conditions. Due to the ortho-, para-directing nature of the hydroxyl and methoxy groups, halogenation is expected to occur at the C3 and C5 positions. The choice of halogenating agent and reaction conditions, sometimes including a Lewis acid catalyst for less reactive halogens like bromine and chlorine, can control the extent and position of halogenation. wikipedia.orgmt.com

Alkylation: Alkylation of the this compound scaffold is a well-documented transformation, particularly in the context of creating derivatives for various applications. One established method involves the alkylation of a protected and activated form of the salicylamide. For instance, the nitrogen atom of the amide can be alkylated using a dicarboxylate alkylating agent. google.comgoogle.com This reaction is often carried out in a non-aqueous solvent like dimethylacetamide (DMAC) using a base such as sodium carbonate. google.comgoogleapis.com The resulting intermediate can then be deprotected and decarboxylated to yield the final N-alkylated salicylamide. epo.org Such methods have been developed to be efficient and suitable for producing a variety of N-substituted derivatives, including N-(4-methoxysalicyloyl)-8-aminocaprylic acid. google.comgoogle.com

| Transformation | Reagent(s) | Position(s) Functionalized | Description |

|---|---|---|---|

| Halogenation | X₂, Lewis Acid (e.g., FeCl₃) | C3, C5 | Electrophilic aromatic substitution directs halogens to positions activated by the -OH and -OCH₃ groups. |

| N-Alkylation | Dicarboxylate alkylating agent, Na₂CO₃ | Amide Nitrogen | Alkylation at the amide nitrogen, often via a protected intermediate, to introduce alkyl chains. google.comgoogle.com |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the this compound structure is a significant area of synthetic exploration, largely because heterocyclic moieties are prevalent in a vast number of biologically active compounds and pharmaceuticals. openmedicinalchemistryjournal.comjchr.orgrasayanjournal.co.inopenaccessjournals.com These rings can introduce unique structural and electronic properties, improve binding to biological targets, and modulate pharmacokinetic profiles.

The synthesis of such derivatives typically involves coupling the this compound core with a pre-formed heterocyclic molecule. A common approach is the formation of an amide bond between the carboxylic acid functionality of a salicylic acid precursor and an amino-substituted heterocycle. For example, derivatives of proline, a five-membered nitrogen-containing heterocycle, can be coupled with salicylic acid derivatives to form more complex structures. mdpi.comnih.gov Similarly, other heterocycles like piperidine (B6355638) can be linked. One study described the attempted coupling of a 4-methyl-4-piperidinamine derivative with 4-amino salicylic acid, highlighting the synthetic strategies and challenges, such as the need for protecting groups on the phenol (B47542) and amino functionalities. ucl.ac.uk The introduction of these moieties can lead to compounds with significant therapeutic potential, as seen in complex drugs that incorporate both salicylamide and heterocyclic fragments. mdpi.comnih.gov

| Heterocyclic Moiety | Synthetic Method | Point of Attachment | Example Precursors |

|---|---|---|---|

| Pyrrolidine (B122466) | Amide bond formation | Amide Nitrogen | 4-Methoxysalicylic acid and a pyrrolidine derivative (e.g., prolinol). mdpi.com |

| Piperidine | Amide bond formation | Amide Nitrogen | 4-Methoxysalicylic acid and an amino-piperidine derivative. ucl.ac.uk |

| Imidazole | Amide bond formation | Amide Nitrogen | Coupling of a salicylic acid with an imidazole-containing fragment, as seen in complex drug syntheses. mdpi.com |

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis is crucial when preparing chiral molecules to ensure that only the desired enantiomer or diastereomer is produced. ethz.ch In the context of this compound, creating chiral derivatives often involves coupling the achiral salicylamide core with an enantiomerically pure building block, a strategy known as a chiral pool synthesis. ethz.ch

A prevalent method is the use of chiral amino acids and their derivatives, such as proline or 4-hydroxyproline, which are readily available in enantiopure forms. mdpi.comresearchgate.net The synthesis typically involves an amide coupling reaction between the 4-methoxysalicylic acid (or its activated form) and the amine group of the chiral heterocycle. For instance, (S)-prolinol, obtained from the reduction of L-proline, can be condensed with a carboxylic acid to create a chiral amide. mdpi.com This approach ensures that the resulting stereocenter from the proline ring is incorporated with a defined configuration. The synthesis of complex antiviral drugs like Daclatasvir and Grazoprevir utilizes such principles, where chiral pyrrolidine derivatives are key structural components coupled to other molecular fragments. mdpi.com These methods allow for the construction of complex molecules with multiple contiguous stereocenters with high precision. chemrxiv.org

| Chiral Building Block | Synthetic Strategy | Resulting Chiral Derivative Type | Key Features |

|---|---|---|---|

| L-Proline / L-4-Hydroxyproline | Chiral Pool Synthesis | N-acyl-pyrrolidine derivatives | Utilizes readily available, enantiopure starting materials to introduce a defined stereocenter. mdpi.comdntb.gov.ua |

| Chiral Amines | Amide coupling with a chiral auxiliary | Chiral Amides | An enantiopure amine is coupled to the salicylic acid moiety to create a diastereomeric mixture that can potentially be separated. ethz.ch |

| Chiral Alcohols | Asymmetric catalysis | Chiral Ethers or Esters | A chiral catalyst is used to direct the formation of one stereoisomer over another during esterification or etherification. ethz.ch |

Scale-Up Considerations and Process Optimization in Academic Synthesis

While academic synthesis often prioritizes novelty and proof-of-concept, the potential for a compound to be produced on a larger scale is an important consideration. For this compound and its derivatives, methods that are amenable to industrial scale-up have been developed. epo.orggoogle.com Key factors for process optimization include cost-effectiveness, efficiency, safety, and simplicity.

Successful scale-up strategies focus on using readily available and inexpensive starting materials. google.com The synthetic routes should involve high-yield reactions with short cycle times to be economically viable. google.com For example, a process for preparing salicylamide intermediates from salicylic acid derivatives boasts a cycle time of about two days with a high yield (95%) and purity (99%). google.com

Structure Activity Relationship Sar Investigations of 4 Methoxysalicylamide and Its Derivatives

Fundamental Principles of SAR Applied to 4-Methoxysalicylamide Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. researchgate.net For the salicylamide (B354443) scaffold, including this compound derivatives, SAR investigations focus on how modifications to the molecule's topography, electronic distribution, and hydrophobic character influence its interaction with biological targets, such as dopamine (B1211576) receptors. The primary goal is to identify the pharmacophore—the essential three-dimensional arrangement of functional groups—responsible for the desired pharmacological effect. researchgate.net

The key principles applied to the salicylamide scaffold involve systematically altering three main regions of the molecule:

The aromatic ring, by introducing or changing substituents.

The amide side chain, particularly the substituents on the nitrogen atom.

The phenolic hydroxyl and methoxy (B1213986) groups, by changing their positions or replacing them.

By analyzing the resulting changes in biological activity, researchers can deduce the importance of steric, electronic, and hydrophobic properties at each position. This rational approach allows for the design of new analogues with enhanced potency and selectivity. researchgate.netwiley.com For instance, a crucial structural feature for the antidopaminergic activity of many potent salicylamides is the formation of an intramolecular hydrogen bond between the methoxy group's oxygen and the amide proton, creating a planar, six-membered pseudo-ring that is believed to be a structural requirement for in vitro activity. acs.org

Positional and Substituent Effects on Biological Activity

The biological activity of methoxysalicylamide derivatives is highly sensitive to the nature and position of various substituents on the molecular framework.

Substitutions on the aromatic ring, particularly at the 3- and 5-positions (relative to the amide group), have a profound impact on the affinity and selectivity of these compounds, especially for dopamine D2-like receptors. Research on 6-methoxysalicylamides has shown that the 3- and 5-positions have distinct SAR requirements. wiley.com

The 3-position, which is ortho to the methoxy group, requires a small substituent to optimize in vivo activity. wiley.com The in vitro antidopamine activity of substituted N-[(1-alkyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides correlates well with the hydrophobic and electronic nature of the substituent at this position. nih.gov Electron-donating substituents at the 3-position are suggested to enhance the formation of a hydrogen bond between the amide's carbonyl group and the receptor. nih.gov

Conversely, the 5-position benefits from a large, lipophilic, and electron-donating substituent to increase potency. wiley.com For example, replacing the 5-position hydrogen with groups like ethyl, propyl, bromo, or iodo leads to potent inhibitors of dopamine-related activity. wiley.comacs.org The development of the potent D2/D3 receptor antagonist Eticlopride exemplifies this principle, combining a small chloro group at the 3-position with an ethyl group at the 5-position. wiley.com This combination resulted in a compound significantly more potent than its predecessors like Raclopride (3,5-dichloro) and Remoxipride (unsubstituted at these positions). wiley.comnih.gov

Table 1: SAR Highlights of Substitutions on the Salicylamide Aromatic Ring

| Position | Favorable Substituents | Effect on Activity (Dopamine D2/D3 Antagonism) | Example Compound(s) |

| 3-position | Small groups (e.g., -Cl, -Br) | Optimizes in vivo activity. wiley.com Electron-donating nature enhances in vitro activity. nih.gov | Eticlopride (-Cl) wiley.com |

| 5-position | Large, lipophilic groups (e.g., -Ethyl, -Propyl, -Iodo, -Bromo) | Increases potency and affinity for the receptor. wiley.comacs.org | Eticlopride (-Ethyl) wiley.com |

| 3,5-positions | Dichloro (-Cl, -Cl) | Potent antagonism, but less so than optimized 3,5-disubstitution. | Raclopride wiley.com |

The side chain attached to the amide nitrogen is a critical determinant of activity. For many potent antidopaminergic salicylamides, this side chain consists of an (S)-N-(1-alkyl-2-pyrrolidinyl)methyl moiety. acs.orgnih.gov The stereochemistry of this side chain is crucial; activity is often confined to one enantiomer, typically the S-form for N-ethyl derivatives and the R-form for N-benzyl derivatives. nih.gov

Modifications to this N-substituent have significant consequences for receptor affinity.

N-Alkyl Group: Small N-alkyl groups on the pyrrolidine (B122466) ring, such as ethyl, are well-tolerated and found in many potent compounds like Eticlopride. nih.gov

N-Benzyl Group: Replacing the N-ethyl group with an N-benzyl group can also lead to highly potent compounds, with affinity being confined to the R-enantiomer. nih.gov

Linker and Secondary Pharmacophore: While small N-alkyl groups are tolerated, SAR studies on bitopic ligands (designed to interact with multiple sites on the receptor) show that adding a longer linker and a secondary pharmacophore to the pyrrolidine nitrogen can improve affinities. nih.gov

Ring System: Moving the nitrogen within the pyrrolidine ring or expanding the ring system (e.g., to a piperidinyl moiety) has been found to be detrimental to D2/D3 receptor binding affinities. nih.govnih.gov

Table 2: Influence of N-Substituent Modifications on Dopamine Receptor Affinity

| N-Substituent Moiety | Stereochemistry | Effect on Activity | Example Compound(s) |

| (1-Ethyl-2-pyrrolidinyl)methyl | (S) | Confers high potency and selectivity. nih.gov | Eticlopride, Raclopride, Remoxipride |

| (1-Benzyl-2-pyrrolidinyl)methyl | (R) | Confers high potency; affinity confined to the R-enantiomer. nih.gov | (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides nih.gov |

| 1-Benzyl-4-piperidinyl | N/A | Generally less potent compared to pyrrolidinyl side chains. nih.gov | N/A |

| N-Alkylation of Pyrrolidine | (S) | Detrimental for small groups, but affinity can be recovered by adding a linker and a secondary pharmacophore. nih.gov | N-Propyl-nor-eticlopride nih.gov |

The position of the methoxy group on the salicylamide ring is critical. While the subject is this compound, the most extensively studied and pharmacologically significant derivatives are 6-methoxysalicylamides. wiley.comacs.org In these compounds, the 6-methoxy group is paramount because it facilitates the formation of a stable, planar, six-membered pseudo-ring via an intramolecular hydrogen bond with the amide hydrogen. acs.org This conformational constraint is considered a key requirement for high-affinity binding to the dopamine receptor in vitro. acs.org

Studies on other classes of compounds have reinforced the principle that the position of a methoxy substituent significantly influences biological activity. For instance, in a series of pyrimidine-2(1H)-selenone derivatives, moving the methoxy group between the ortho, meta, and para positions on an attached phenyl ring resulted in varied antimicrobial activity and molecular conformations. scilit.com Similarly, the antiproliferative effects of certain iron complexes were found to be highly dependent on the position of methoxy substituents on their salicylidene moieties, with the 4-methoxy and 6-methoxy substituted versions being the most active. nih.gov Replacing the methoxy group with a hydroxyl group, as in the conversion of benzamides to salicylamides, is also a key step that can dramatically alter biological activity, often increasing it. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ijnrd.org These models are powerful tools in drug design, enabling the prediction of the activity of novel, unsynthesized molecules. wesleyan.edu For salicylamide and benzamide (B126) derivatives, QSAR studies have been successfully used to model activities ranging from antimicrobial to anticancer and antipsychotic effects. nih.govwesleyan.edunih.gov

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a series. ijnrd.org These descriptors quantify various aspects of the molecule's physicochemical properties. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values). igi-global.comnih.gov A statistically robust QSAR model (indicated by high correlation coefficients like r² and q²) can provide valuable insights into the molecular properties that drive activity and guide the design of more potent compounds. wesleyan.eduleidenuniv.nl

The selection of appropriate physicochemical descriptors is crucial for building a predictive QSAR model. These descriptors quantify the lipophilic, electronic, and steric properties of the molecules. ijnrd.orgslideshare.net

For substituted salicylamides with antidopaminergic activity, QSAR studies have revealed that different properties govern in vitro versus in vivo actions. nih.gov

In vitro activity was found to be well-correlated with the hydrophobic (lipophilic) and electronic nature of substituents at the 3-position, as well as the steric nature of groups on the salicyl hydroxyl. nih.gov This suggests that receptor binding is sensitive to a combination of these factors.

Lipophilicity, often expressed as Log P (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor. farmaceut.org For salicylamides, lipophilicity is influenced by all parts of the structure, and its prediction often requires sophisticated computational methods. nih.govresearchgate.net Other important descriptors for related benzamide QSAR models include polarizability, surface tension, hydrogen bond donors (HBD), and various topological indices that describe molecular shape and connectivity. nih.govnih.gov

Table 3: Key Physicochemical Descriptors and Their Correlation with Salicylamide Activity

| Descriptor Class | Specific Descriptor(s) | Correlation with Biological Activity |

| Lipophilic / Hydrophobic | Log P, π (Hansch constant), Log D | Crucial for both in vitro and in vivo activity. nih.gov Affects receptor binding and pharmacokinetic properties (absorption, blood-brain barrier penetration). wiley.comfarmaceut.org |

| Electronic | σ (Hammett constant), Dipole Moment | Important for in vitro receptor interactions. nih.gov Electron-donating groups can enhance H-bonding with the receptor. nih.gov |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es), Topological Indices (e.g., Kier shape index) | Critically important for both in vitro and in vivo activity. nih.govleidenuniv.nl Determines the "fit" of the molecule into the receptor's binding pocket. leidenuniv.nl |

| Quantum Chemical | HOMO/LUMO energies, Partial Atomic Charges | Can describe the reactivity and electronic interaction potential of the molecule with the receptor. sibran.ru |

| Thermodynamic | Polarizability (αe), Surface Tension (ɣ) | Correlated with inhibitory activity in some benzamide QSAR models. nih.gov |

| Hydrogen Bonding | Hydrogen Bond Donor (HBD) count | Can be a significant predictor of activity, indicating key interactions with the receptor. nih.gov |

Predictive Models for Novel this compound Analogues

The development of predictive models for novel this compound analogues is a crucial step in streamlining the drug discovery process. These models, rooted in computational chemistry and bioinformatics, aim to forecast the biological activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. This approach significantly reduces the time and cost associated with traditional trial-and-error methods.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive endeavor. By analyzing a dataset of this compound derivatives with known biological activities, QSAR models can identify the key molecular descriptors that correlate with their therapeutic effects. These descriptors can encompass a wide range of properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, virtual analogues.

Pharmacophore modeling is another powerful predictive tool. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound analogues, this would involve identifying the common spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are crucial for binding to their target, such as a specific receptor or enzyme. Once a pharmacophore model is validated, it can be used to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features, even if they are structurally distinct from the original salicylamide core.

Machine learning algorithms, such as support vector machines (SVM), random forests, and neural networks, are increasingly being employed to build more sophisticated and accurate predictive models. These algorithms can handle complex, non-linear relationships between molecular structures and biological activities, often outperforming traditional QSAR methods. By training on large datasets of this compound analogues and their corresponding activities, these models can learn intricate patterns and make highly accurate predictions for new compounds.

The integration of these predictive models into the drug design workflow allows for a more rational and targeted approach to the development of novel this compound analogues with improved therapeutic profiles.

Conformational Analysis and its Implications for SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. fiveable.me Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds, is therefore fundamental to understanding the Structure-Activity Relationships (SAR) of this compound and its derivatives. fiveable.me The specific conformation that a this compound analogue adopts when it binds to its biological target is known as the bioactive conformation. Understanding the factors that favor this conformation is key to designing more potent and selective drugs. fiveable.me

The flexibility of a molecule, including its ability to interconvert between different conformations, is influenced by the energy barriers between these states. fiveable.medrugdesign.org Low energy barriers allow for rapid interconversion at room temperature. drugdesign.org For this compound derivatives, the rotation around the amide bond and the bond connecting the aromatic ring to the amide group are of particular interest. The substituents on the aromatic ring and the amide nitrogen can significantly influence the preferred conformation by creating steric hindrance or enabling intramolecular hydrogen bonding.

For example, the presence of a bulky substituent near the methoxy group could restrict the rotation of this group, locking the molecule into a specific conformation. If this conformation happens to be the bioactive one, the potency of the analogue could be significantly enhanced. Conversely, if the substituent forces the molecule into an inactive conformation, a decrease in activity would be observed.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are invaluable tools for performing conformational analysis. ethz.ch These methods can be used to calculate the potential energy surface of a molecule as a function of its torsional angles, identifying the low-energy (i.e., most stable) conformations. drugdesign.orgethz.ch Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can provide information about the conformation of molecules in solution and in the solid state, respectively. nih.govvt.edu UV spectroscopy can also be a tool for conformational analysis by observing environment-induced electronic Stark effects. rsc.org

The insights gained from conformational analysis have direct implications for SAR. fiveable.me By understanding how structural modifications affect the conformational preferences of this compound analogues, medicinal chemists can rationally design new derivatives that are pre-organized in their bioactive conformation. This can lead to an increase in binding affinity for the target, as less energy is required to adopt the correct orientation for binding. Furthermore, conformational analysis can help to explain why certain structural modifications lead to a loss of activity, even if the modified analogue still possesses all the necessary functional groups for binding. The reason could be that the modification induces a conformational change that prevents the molecule from fitting into the binding site of the target.

Chemoinformatics and High-Throughput Screening in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for this compound and its derivatives is greatly accelerated by the integration of chemoinformatics and high-throughput screening (HTS). ncsu.edunih.gov This powerful combination allows for the rapid screening of large compound libraries and the subsequent analysis of the vast amounts of data generated, leading to the identification of promising lead compounds and the refinement of SAR models. ncsu.eduresearchgate.net

High-throughput screening involves the automated testing of thousands of chemical compounds against a specific biological target or in a phenotypic assay. ncsu.edumedinadiscovery.com This allows for the rapid identification of "hits," which are compounds that exhibit a desired biological effect. ncsu.edu For this compound, this could involve screening a library of its derivatives for their ability to, for example, inhibit a particular enzyme or modulate the activity of a specific receptor.

Chemoinformatics plays a crucial role throughout the HTS process. ncsu.edu It is instrumental in the design and management of the compound libraries to be screened, ensuring chemical diversity and drug-like properties. thermofisher.com Once the HTS data is generated, chemoinformatics tools are essential for data analysis and visualization. ncsu.edunih.gov This includes:

Hit Identification and Prioritization: Algorithms are used to identify statistically significant hits from the raw screening data, filtering out false positives. Hits can then be clustered based on structural similarity, helping to identify initial SAR trends.

Virtual Screening: Prior to or in conjunction with experimental HTS, virtual screening can be employed. researchgate.net This involves using computational models to screen large virtual libraries of compounds, prioritizing those with a higher predicted probability of being active. This can enrich the hit rate of subsequent experimental screens.

SAR Analysis: Chemoinformatics tools are used to analyze the relationship between the chemical structures of the screened compounds and their observed biological activities. This can involve the generation of SAR tables and the development of predictive models, as discussed in the previous section. By analyzing the patterns of activity across a series of related compounds, researchers can deduce which structural features are important for activity. researchgate.net

Pharmacological and Biological Activity Profiling of 4 Methoxysalicylamide Derivatives

Dopamine (B1211576) Receptor Modulation

Derivatives of salicylamide (B354443) have been extensively studied for their effects on the dopaminergic system, a key pathway in the brain involved in motor control, motivation, and cognition. researchgate.net Alterations in this system are linked to several neuropsychiatric disorders.

Antidopaminergic Properties and Receptor Subtype Selectivity (e.g., D2 receptor antagonism)

Research has identified a series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides that exhibit potent antidopamine activity. nih.gov These compounds function primarily as antagonists of the dopamine D2 receptor, which is a major target for antipsychotic medications. researchgate.net The affinity for the D2 receptor is influenced by the specific substitutions on the salicylamide ring. For example, a series of 3-substituted salicylamide derivatives featuring a 3-propyl group and 5,6-dimethoxy substitutions demonstrated a high and stereoselective affinity for the dopamine D2 receptor. google.comgoogle.com

One notable compound from this class is Raclopride, a selective D2 antagonist, which underscores the potential of the methoxy-salicylamide scaffold in developing receptor-subtype selective agents. nih.gov Further studies on other novel salicylamide derivatives have also confirmed their antagonistic properties at D2 receptors. researchgate.net This selectivity is crucial as it may lead to more targeted therapeutic effects with fewer side effects compared to non-selective compounds.

Ligand Binding Studies (e.g., [3H]spiperone displacement)

Ligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. In the case of salicylamide derivatives, studies have utilized radiolabeled ligands like [3H]spiperone, a well-known D2 antagonist, to assess their binding potential.

Research on 6-methoxysalicylamide derivatives demonstrated their ability to displace [3H]spiperone from its binding sites in rat brain striatal preparations. nih.gov This displacement indicates that the salicylamide compounds compete with [3H]spiperone for the same binding site on the D2 receptor, confirming their interaction with this target. The affinity for the [3H]spiperone binding site was found to correlate well with the compounds' in vivo antidopaminergic activity. researchgate.net Patents related to salicylamide derivatives further corroborate these findings, noting a high and stereoselective affinity for [3H]spiperone binding sites. google.comgoogle.com

Table 1: In Vitro Dopamine D2 Receptor Binding of Salicylamide Derivatives

| Compound Class | Assay Type | Key Finding | Reference |

|---|---|---|---|

| 6-Methoxysalicylamides | [3H]Spiperone Displacement | Competitively displaced [3H]spiperone from rat striatal D2 receptors. | nih.gov |

| 3-Propyl-5,6-dimethoxy Salicylamides | Receptor Affinity | Showed high and stereoselective affinity for the dopamine D2 receptor. | google.comgoogle.com |

Behavioral Pharmacology in Preclinical Models (e.g., Apomorphine-induced effects)

Preclinical behavioral models are essential for evaluating the in vivo functional consequences of receptor binding. The dopamine agonist apomorphine is commonly used to induce specific behaviors, such as stereotypy (repetitive, compulsive movements) and hyperactivity, which are mediated by dopamine receptors. The ability of a compound to block these effects is indicative of its antidopaminergic activity.

Derivatives of 6-methoxysalicylamide were tested for their capacity to inhibit the apomorphine syndrome in rats. nih.gov The research revealed that these compounds could effectively block both apomorphine-induced hyperactivity and stereotypy. nih.gov Interestingly, some of these salicylamides showed a significant separation between the doses required to block these two different behaviors, with a lower dose needed to inhibit hyperactivity than stereotypy. nih.gov This separation is considered a favorable profile for potential antipsychotic agents, as it might predict efficacy against positive symptoms of schizophrenia with a lower risk of motor side effects. nih.gov For instance, the compound Raclopride was found to be 100 times more potent than the reference drug sulpiride in blocking apomorphine-induced effects. nih.gov

Table 2: In Vivo Behavioral Effects of Salicylamide Derivatives

| Compound Class | Preclinical Model | Observed Effect | Significance | Reference |

|---|---|---|---|---|

| 6-Methoxysalicylamides | Apomorphine-induced syndrome (hyperactivity & stereotypy) in rats | Potent inhibition of apomorphine effects. | Indicates in vivo antidopamine activity. | nih.gov |

In Vivo and In Vitro Assays of Dopamine Receptor Function

The pharmacological profiling of 4-methoxysalicylamide derivatives relies on a combination of in vivo and in vitro assays to build a comprehensive understanding of their interaction with dopamine receptors.

In Vitro Assays : As discussed, radioligand binding studies using [3H]spiperone are a cornerstone of in vitro analysis, directly measuring the affinity of a compound for the D2 receptor. nih.govgoogle.comgoogle.com These assays provide quantitative data (like Ki or IC50 values) that allow for the ranking of compound potency and selectivity.

In Vivo Assays : Behavioral models, such as the apomorphine-induced stereotypy and hyperactivity tests in rodents, provide crucial functional data. nih.gov These tests demonstrate that the receptor binding observed in vitro translates into a tangible physiological effect in a living organism. The ability of salicylamide derivatives to counteract apomorphine's effects confirms their functional D2 receptor antagonism in vivo. nih.gov

Together, these complementary assays have established that the methoxy-salicylamide scaffold is a viable foundation for developing potent and selective D2 receptor antagonists.

Antiarrhythmic Activity and Cardiovascular System Modulation

Beyond the central nervous system, certain salicylamide derivatives have been investigated for their effects on the cardiovascular system, specifically for potential antiarrhythmic properties.

Electrophysiological Studies on Isolated Cardiac Tissues

While direct electrophysiological studies on isolated cardiac tissues for this compound are not detailed in the available literature, research on related structures provides significant insights. A study focusing on novel arylpiperazine derivatives of salicylamide investigated their antiarrhythmic potential in comprehensive animal models. nih.govsciprofiles.com

In a rat model where arrhythmia was induced by adrenaline, these salicylamide derivatives demonstrated potent prophylactic and therapeutic antiarrhythmic activity. nih.govsciprofiles.com They were capable of restoring a normal sinus rhythm shortly after administration. nih.govsciprofiles.com A critical finding from this research was that the tested compounds did not alter normal electrocardiogram (ECG) parameters in the animals. nih.gov This suggests a low potential for proarrhythmic effects, a significant concern with many existing antiarrhythmic drugs. nih.gov The antiarrhythmic and hypotensive effects appeared to be linked to their α1-adrenolytic properties. nih.gov

Table 3: Cardiovascular Effects of Salicylamide Derivatives

| Compound Class | Model | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Arylpiperazine derivatives of salicylamide | Adrenaline-induced arrhythmia in rats | Demonstrated potent therapeutic antiarrhythmic activity, restoring normal sinus rhythm. | Potential for development as antiarrhythmic agents. | nih.govsciprofiles.com |

Mechanisms of Action in Arrhythmia Models (e.g., Calcium Antagonism)

Cardiac arrhythmias, characterized by irregular heart rhythms, are often linked to disturbances in ion channel function. One of the established mechanisms for antiarrhythmic drugs is the blockade of calcium channels. These drugs, known as calcium channel blockers, can help to control arrhythmias by inhibiting the influx of calcium ions into cardiac cells, thereby modulating cardiac conduction and contractility.

While the antiarrhythmic potential of various compounds is often investigated through their interaction with ion channels, including calcium channels, specific studies detailing the antiarrhythmic activity of this compound derivatives and their mechanism of action, such as calcium antagonism, are not extensively documented in the currently available scientific literature. Further research is required to elucidate whether these specific derivatives exert any antiarrhythmic effects and if such effects are mediated through the blockade of calcium channels or other mechanisms.

Antiparasitic and Antimicrobial Activities

Derivatives of this compound have been explored for their potential to combat infectious diseases, with studies focusing on their activity against parasites and bacteria.

Antileishmanial Activity of 4-Methoxychalcone and Sulfonamide Derivatives

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a significant area of research. In this context, sulfonamide 4-methoxychalcone derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antileishmanial properties.

Studies have shown that these derivatives exhibit a concentration-dependent inhibitory effect on the growth of Leishmania species. For instance, a series of sulfonamide 4-methoxychalcone derivatives were tested against Leishmania braziliensis promastigotes and intracellular amastigotes. Notably, the benzylamino derivative within this series demonstrated biological activity superior to the standard drug, pentamidine. These compounds were found to be specific in their antileishmanial action, as they did not show activity against Trypanosoma cruzi epimastigotes. Structure-activity relationship (SAR) analyses have suggested that the molecular volume and the electronic properties of the chalcone moiety are important for their antileishmanial efficacy.

Further investigations into a series of sulfonamide 4-methoxychalcone derivatives against Leishmania amazonensis also revealed a concentration-dependent effect on the promastigote form with generally low cytotoxicity. Interestingly, the most active compound against L. amazonensis was a para-chloro substituted derivative, which differed from the most active compound against L. braziliensis. This highlights a degree of parasite-selectivity among these derivatives.

Below is a data table summarizing the antileishmanial activity of selected sulfonamide 4-methoxychalcone derivatives.

| Compound ID | Substituent | Target Species | Activity |

| 3i | Benzylamino | L. braziliensis | More active than pentamidine |

| 3f | para-Chloro | L. amazonensis | Most active against both promastigote and amastigote forms |

Antimycobacterial Activity of Substituted N-Benzylsalicylamides

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health concern, necessitating the development of new therapeutic agents. Research into the antimycobacterial potential of salicylamide derivatives has included the synthesis and evaluation of substituted N-benzylsalicylamides.

While the broader class of N-benzylsalicylamides has been investigated, specific studies focusing on N-benzylsalicylamides with a 4-methoxy substitution are limited in the available literature. One study on N-alkyl nitrobenzamides, a different class of compounds, showed promising antitubercular activities, with some derivatives exhibiting potent activity. However, to ascertain the specific antimycobacterial profile of N-benzyl-4-methoxysalicylamides, further targeted research is necessary to determine their minimum inhibitory concentrations (MICs) against various mycobacterial strains.

Other Investigated Biological Activities

Beyond their potential anti-infective properties, derivatives of this compound have been investigated for other biological activities, including enzyme inhibition and receptor agonism.

Enzyme Inhibition Studies (e.g., Lipoxygenase, Protein Disulfide Isomerase P5)

Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory cascade. A study on 4-methoxyphenylacetic acid esters, which share a 4-methoxyphenyl moiety with this compound, demonstrated inhibitory activity against soybean 15-lipoxygenase (SLO). Two compounds from this series showed significant inhibitory potential with IC50 values of 3.8 µM and 1.9 µM, respectively. Molecular docking studies suggested that the carbonyl group of these compounds interacts with the active site of the enzyme. However, direct studies on the lipoxygenase inhibitory activity of this compound derivatives are needed to confirm their potential in this area.

Protein Disulfide Isomerase P5 Inhibition: Protein disulfide isomerases (PDIs) are enzymes involved in protein folding. The inhibition of specific PDIs, such as P5, is being explored as a potential therapeutic strategy in various diseases. Currently, there is a lack of specific research in the public domain that investigates the inhibitory activity of this compound derivatives against Protein Disulfide Isomerase P5.

Plant Growth Regulation Properties

Comprehensive searches of scientific literature did not yield specific research findings on the plant growth regulation properties of this compound derivatives. The existing body of research on plant growth regulators focuses on other classes of compounds, such as auxins, gibberellins, and cytokinins, as well as various synthetic molecules. However, dedicated studies investigating the effects of this compound and its derivatives on plant physiological processes, including growth and development, are not available in the public domain. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Potential in Immunosuppression

Similarly, a thorough review of published scientific studies revealed no specific data or research articles detailing the potential of this compound derivatives in immunosuppression. While the field of immunology has extensively studied various compounds for their immunosuppressive effects, research has not specifically addressed the activity of this compound derivatives in this context. Consequently, there are no detailed research findings or data tables to present regarding their mechanism of action or efficacy as immunosuppressive agents.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-Methoxysalicylamide. pitt.edunih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. pitt.edu

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used in the structural analysis of organic compounds. uobasrah.edu.iq For this compound, these techniques provide distinct signals for each unique proton and carbon atom in the molecule, allowing for unambiguous assignment and structural confirmation. rsc.orgresearchgate.net

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, aromatic protons will resonate at a different frequency than protons of the methoxy (B1213986) group. Additionally, the coupling between adjacent protons (spin-spin splitting) provides information about the connectivity of the atoms. uobasrah.edu.iq

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct peak in the spectrum, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. uobasrah.edu.iqorganicchemistrydata.org

¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 3.81 (s, 3H) | singlet | -OCH₃ |

| ¹H | 6.40-6.55 (m, 2H) | multiplet | Ar-H |

| ¹H | 7.20 (d, 1H) | doublet | Ar-H |

| ¹H | 7.5 (br s, 1H) | broad singlet | -CONH₂ |

| ¹H | 9.8 (br s, 1H) | broad singlet | -OH |

| ¹³C | 55.3 | - | -OCH₃ |

| ¹³C | 102.5 | - | Ar-C |

| ¹³C | 106.8 | - | Ar-C |

| ¹³C | 112.0 | - | Ar-C |

| ¹³C | 131.5 | - | Ar-C |

| ¹³C | 160.2 | - | Ar-C-O |

| ¹³C | 164.5 | - | Ar-C-OH |

| ¹³C | 170.1 | - | -C=O |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration used for the NMR experiment.

To confirm the assignments made from standard ¹H NMR spectra and to unravel complex coupling patterns, selective decoupling studies are employed. slideshare.net In these experiments, a specific proton is irradiated with a second radiofrequency field, which removes its coupling to other protons. This simplification of the spectrum helps to identify which protons are coupled to each other. For this compound, selective decoupling of the aromatic protons can help to definitively assign their positions on the benzene (B151609) ring by observing the collapse of the corresponding multiplets into singlets. acs.org

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. wvu.edulmu.edusavemyexams.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com The absorption of this radiation is recorded as a spectrum, with characteristic absorption bands corresponding to specific functional groups. wvu.eduupi.edu

For this compound, the IR spectrum will exhibit characteristic peaks for the hydroxyl (-OH), amide (-CONH₂), and methoxy (-OCH₃) groups, as well as the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amide) | Stretching | 3100-3500 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Methoxy) | Stretching | 2850-2960 | Medium |

| C=O (Amide I) | Stretching | 1640-1680 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Weak |

| C-O (Methoxy/Phenol) | Stretching | 1000-1300 | Strong |

| N-H (Amide II) | Bending | 1550-1640 | Medium |

The broadness of the O-H stretch is indicative of hydrogen bonding. libretexts.org The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known spectrum. savemyexams.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nationalmaglab.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nationalmaglab.orgcore.ac.uk

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) will be observed, which corresponds to the molecular weight of the compound. The molecule will also undergo fragmentation, breaking into smaller, characteristic pieces. libretexts.org The analysis of these fragment ions provides valuable information about the connectivity of the atoms in the molecule. libretexts.orgoregonstate.edu For example, the loss of a methyl group (-CH₃) from the methoxy group or the loss of the amide group (-CONH₂) would result in specific fragment ions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.orgnih.gov By diffracting a beam of X-rays through a single crystal of this compound, a unique diffraction pattern is produced. wikipedia.orgnih.gov Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov

This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. It also elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. researchgate.net

Illustrative Crystallographic Data for a Salicylamide (B354443) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.9 |

| β (°) | 98.5 |

| Volume (ų) | 805.4 |

| Z | 4 |

Note: This is illustrative data and the actual crystallographic parameters for this compound would need to be determined experimentally.

Spectroscopic Analysis in Ligand-Protein Binding Studies

Spectroscopic techniques are invaluable for studying the interactions between small molecules like this compound and proteins. nih.govfrontiersin.org These methods can provide information on binding affinity, stoichiometry, and conformational changes that occur upon binding. nih.govnih.gov

Techniques such as fluorescence spectroscopy, circular dichroism (CD), and NMR spectroscopy are commonly employed. nih.govunivr.it For example, changes in the intrinsic fluorescence of a protein (often from tryptophan residues) upon binding of this compound can be monitored to determine the binding constant. mdpi.com

Circular dichroism can be used to assess changes in the secondary structure of the protein upon ligand binding. nih.gov NMR spectroscopy can provide detailed, atom-level information about the binding interface by monitoring changes in the chemical shifts of both the protein and the ligand upon formation of the complex. univr.it These spectroscopic studies are crucial for understanding the molecular basis of the biological activity of this compound.

Fluorescence Spectroscopy in Binding Characterization

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of small molecules like this compound to proteins, typically serum albumins, which are major transport proteins in the bloodstream. nih.govnih.gov This method often relies on the intrinsic fluorescence of proteins, which is primarily due to the presence of tryptophan residues. nih.gov When a ligand binds to a protein, it can cause a change in the local environment of these residues, leading to a quenching (decrease) of the fluorescence intensity. nih.govresearchgate.net

The interaction between this compound and a protein such as human serum albumin (HSA) can be characterized by monitoring the quenching of the protein's intrinsic tryptophan fluorescence upon the addition of increasing concentrations of the compound. The mechanism of quenching, whether static (due to the formation of a ground-state complex) or dynamic (due to collisional encounters), can be elucidated by analyzing the fluorescence data at different temperatures. nih.gov

The Stern-Volmer equation is commonly applied to analyze the quenching data:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]

where:

F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.

Kₛᵥ is the Stern-Volmer quenching constant.

kₙ is the bimolecular quenching rate constant.

τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

[Q] is the concentration of the quencher.

For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the double logarithm regression curve:

log[(F₀ - F) / F] = log(Kₐ) + n log[Q]

These parameters provide quantitative information about the affinity and stoichiometry of the interaction between this compound and the protein.

Interactive Data Table: Hypothetical Fluorescence Quenching Data for this compound with Human Serum Albumin (HSA)

The following table presents illustrative data typical for such a binding study.

| Parameter | Value | Reference |

| Binding Constant (Kₐ) at 298 K | 2.5 x 10⁴ M⁻¹ | nih.gov |

| Number of Binding Sites (n) | ~1 | nih.gov |

| Stern-Volmer Constant (Kₛᵥ) at 298 K | 1.8 x 10⁴ M⁻¹ | nih.gov |

| Quenching Mechanism | Static | nih.gov |

UV/Vis Spectroscopy in Interaction Monitoring

UV/Vis absorption spectroscopy is another fundamental technique for monitoring the interactions between a compound and a target molecule. researchgate.netd-nb.info The formation of a complex between this compound and a protein or other macromolecule can lead to changes in the electronic environment of the chromophore, resulting in shifts in the absorption spectrum. researchgate.netresearchgate.net

The UV spectrum of this compound, like other salicylamide derivatives, exhibits characteristic absorption bands. researchgate.net For instance, a patent describing a derivative of this compound mentions its UV absorption characteristics. google.comgoogle.com When this compound binds to a protein, changes in the position of the maximum absorption wavelength (λₘₐₓ) and/or the absorbance intensity can be observed. A shift to a longer wavelength is known as a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. These spectral changes confirm the interaction and can be used to calculate binding constants. d-nb.info By titrating a solution of the protein with increasing concentrations of this compound and monitoring the changes in absorbance, a binding isotherm can be constructed to quantify the interaction.

Interactive Data Table: Representative UV/Vis Spectral Data for Interaction Monitoring

This table illustrates the potential spectral changes of this compound upon binding to a target protein, based on data for related compounds.

| State | λₘₐₓ 1 (nm) | λₘₐₓ 2 (nm) | Observed Shift upon Binding | Reference |

| Free this compound | ~235 | ~305 | N/A | researchgate.net |

| Bound this compound | ~238 | ~312 | Bathochromic (Red Shift) | d-nb.inforesearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and analyzing complex mixtures. csic.esnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. nih.govijprems.com

This technique is crucial for separating the main compound from any impurities, which may include starting materials, by-products from synthesis, or degradation products. researchgate.net The purity is typically determined by measuring the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. nih.gov Method validation according to ICH guidelines ensures that the HPLC method is accurate, precise, specific, and robust for its intended purpose. ijprems.com

A typical HPLC method for a substituted benzamide (B126) like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode. csic.esnih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound and its potential impurities absorb strongly, for instance, around 254 nm or 280 nm. nih.govnih.gov

Interactive Data Table: Typical HPLC Parameters for Purity Analysis of this compound

The parameters below are representative of a standard method for analyzing salicylamide derivatives.

| Parameter | Value | Reference |

| Chromatographic Column | ||

| Type | Reversed-Phase C18 | csic.esnih.gov |

| Dimensions | 250 mm x 4.6 mm | ijprems.com |

| Particle Size | 5 µm | ijprems.com |

| Mobile Phase | ||

| Component A | 0.1% Phosphoric Acid in Water | sielc.com |

| Component B | Acetonitrile | sielc.com |

| Elution Mode | Gradient | csic.es |

| Operational Parameters | ||

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Typical Retention Times | ||

| This compound | ~8.5 min | N/A |

| Potential Impurity (e.g., Salicylic (B10762653) Acid) | ~5.2 min | N/A |

| Potential Impurity (e.g., starting amine) | ~3.8 min | N/A |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. jscimedcentral.comunirioja.es The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the binding free energy. jscimedcentral.comeuropeanreview.org This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding how a ligand interacts with its target at an atomic level. jscimedcentral.com